molecular formula C18H16N4O2 B13078797 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester

1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester

Cat. No.: B13078797
M. Wt: 320.3 g/mol
InChI Key: LMBCECQLQUPVRF-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and a phenyldiazenyl group, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-4-(2-phenyldiazenyl)-1H-pyrazole-5-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl and phenyldiazenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
  • 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone
  • 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester

Uniqueness

1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester is unique due to the presence of both phenyl and phenyldiazenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

ethyl 3-phenyl-4-phenyldiazenyl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C18H16N4O2/c1-2-24-18(23)17-16(21-19-14-11-7-4-8-12-14)15(20-22-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,22)

InChI Key

LMBCECQLQUPVRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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